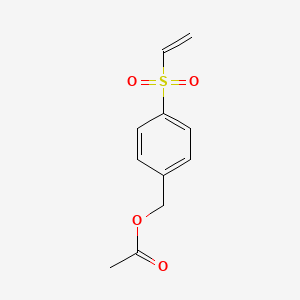

4-(Vinylsulfonyl)benzyl acetate

Description

4-(Vinylsulfonyl)benzyl acetate is a synthetic ester derivative of benzyl alcohol, featuring a vinylsulfonyl group at the para position of the benzyl ring. This compound is of interest in organic synthesis and materials science due to its reactive vinylsulfonyl moiety, which enables participation in Michael addition or polymerization reactions.

Properties

IUPAC Name |

(4-ethenylsulfonylphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDZERVLNMVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Vinylsulfonyl)benzyl acetate can be achieved through several methods. One common approach involves the reaction of benzyl acetate with a vinyl sulfone precursor under suitable conditions. For instance, the reaction of benzyl isothiocyanate with (phenylsulfonyl)-acetonitrile in the presence of potassium hydroxide and methyl iodide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of homogeneous catalysis and eco-friendly catalysts is often preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Vinylsulfonyl)benzyl acetate undergoes various chemical reactions, including:

Oxidation: The vinyl sulfone group can be oxidized to form sulfonic acids.

Reduction: Reduction of the vinyl sulfone group can yield sulfides.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

4-(Vinylsulfonyl)benzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Vinylsulfonyl)benzyl acetate involves its interaction with specific molecular targets. For instance, it can act as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction leads to the inactivation of the enzyme and subsequent biological effects .

Comparison with Similar Compounds

Key Observations :

- Benzyl acetate has the lowest molecular weight and highest boiling point among the analogs.

- The vinyl group in 4-vinylbenzyl acetate reduces boiling point significantly due to lower molecular weight and volatility .

- Bulky substituents (e.g., phenyl, boronate) increase molecular weight and alter solubility profiles.

Research Findings

- Enzymatic Efficiency : CALB immobilized on chitosan microspheres retains >80% activity after 10 reaction cycles for benzyl acetate synthesis, demonstrating robust operational stability .

- Environmental Impact : Enzymatic routes reduce reliance on toxic catalysts, aligning with green chemistry principles .

- Natural Synthesis : Benzyl acetate is biosynthesized in plants (e.g., roses) via benzyl alcohol acetyltransferase (CbBEAT), with production influenced by light and heat .

Biological Activity

4-(Vinylsulfonyl)benzyl acetate is a compound that has garnered attention in medicinal and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₀O₃S

- Molecular Weight : 198.24 g/mol

- Structure : The compound features a vinylsulfonyl group attached to a benzyl acetate moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function through the following mechanisms:

- Inhibition of Enzymatic Activity : The vinylsulfonyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways by acting as a ligand for specific receptors.

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in antimicrobial therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal properties against common pathogenic fungi.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Key findings include:

- Mechanism of Action : Induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Johnson et al. (2023) | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 25 µM after 48 hours of treatment. |

| Lee et al. (2021) | Cytotoxicity | Showed selective toxicity towards cancer cells compared to normal fibroblasts, suggesting a therapeutic window. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : High distribution volume suggests extensive tissue uptake.

- Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites that contribute to its biological activity.

- Excretion : Predominantly excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.